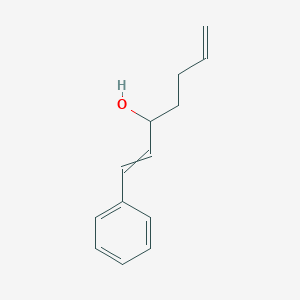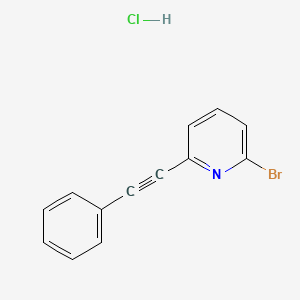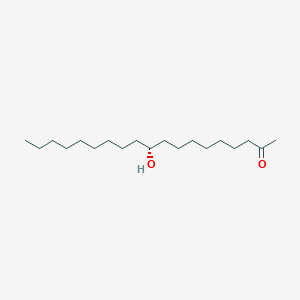
2-Nonadecanone, 10-hydroxy-, (10R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Nonadecanone, 10-hydroxy-, (10R)- is an organic compound with the molecular formula C19H38O2 It is a hydroxyketone, specifically a nonadecanone derivative, where the hydroxy group is positioned at the 10th carbon atom in the R-configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nonadecanone, 10-hydroxy-, (10R)- can be achieved through several methods. One common approach involves the oxidation of 10-hydroxy nonadecanoic acid using suitable oxidizing agents. Another method includes the reduction of 10-keto nonadecanoic acid followed by selective hydroxylation at the 10th carbon atom.
Industrial Production Methods
In industrial settings, the production of 2-Nonadecanone, 10-hydroxy-, (10R)- often involves large-scale oxidation processes. These processes utilize catalysts and controlled reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced separation techniques further enhances the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
2-Nonadecanone, 10-hydroxy-, (10R)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 10-keto nonadecanoic acid or 10-carboxy nonadecanoic acid.
Reduction: Formation of 10-hydroxy nonadecanol.
Substitution: Formation of various substituted nonadecanones depending on the substituent introduced.
Scientific Research Applications
2-Nonadecanone, 10-hydroxy-, (10R)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential role in biological systems, including its effects on cell signaling and metabolism.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals, fragrances, and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-Nonadecanone, 10-hydroxy-, (10R)- involves its interaction with specific molecular targets and pathways. The hydroxy group at the 10th carbon atom plays a crucial role in its reactivity and interaction with biological molecules. It can form hydrogen bonds and participate in redox reactions, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-Nonadecanone: Lacks the hydroxy group at the 10th carbon atom.
10-Hydroxy nonadecanoic acid: Contains a carboxylic acid group instead of a ketone group.
10-Keto nonadecanoic acid: Contains a ketone group at the 10th carbon atom but lacks the hydroxy group.
Uniqueness
2-Nonadecanone, 10-hydroxy-, (10R)- is unique due to the presence of both a hydroxy and a ketone group at the 10th carbon atom in the R-configuration. This dual functionality imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
825623-07-2 |
|---|---|
Molecular Formula |
C19H38O2 |
Molecular Weight |
298.5 g/mol |
IUPAC Name |
(10R)-10-hydroxynonadecan-2-one |
InChI |
InChI=1S/C19H38O2/c1-3-4-5-6-7-10-13-16-19(21)17-14-11-8-9-12-15-18(2)20/h19,21H,3-17H2,1-2H3/t19-/m1/s1 |
InChI Key |
ZTHOHQYCIXZKEA-LJQANCHMSA-N |
Isomeric SMILES |
CCCCCCCCC[C@H](CCCCCCCC(=O)C)O |
Canonical SMILES |
CCCCCCCCCC(CCCCCCCC(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


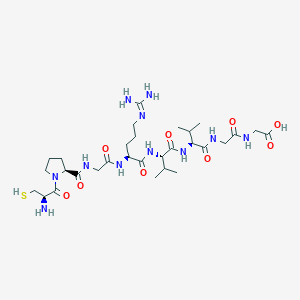
![L-Valinamide, N-[(1,1-dimethylethoxy)carbonyl]-N,beta,beta-trimethyl-L-phenylalanyl-N-[(1S,2E)-3-carboxy-1-(1-methylethyl)-2-butenyl]-N,3-dimethyl-](/img/structure/B14225522.png)
![4-[4-(1-Phenylethenyl)phenyl]morpholine](/img/structure/B14225524.png)
![2-[2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethoxy]ethyl prop-2-enoate](/img/structure/B14225527.png)
![{1-[(2-Bromo-1,3-thiazol-5-yl)methyl]imidazolidin-2-ylidene}acetonitrile](/img/structure/B14225529.png)
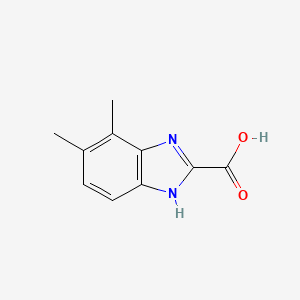
![1-[(S)-1-diethoxyphosphorylpropylsulfinyl]-4-methylbenzene](/img/structure/B14225536.png)
![2-{[4-(Thiomorpholine-4-sulfonyl)phenyl]carbamoyl}benzoic acid](/img/structure/B14225546.png)
![N-(4-{[2-(2,5-Difluorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14225548.png)
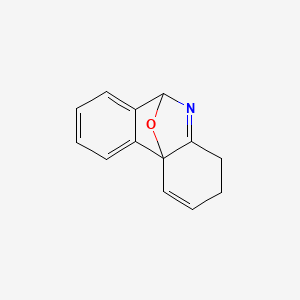
![1H-Pyrrolo[2,3-b]pyridine-1-acetic acid, 5-bromo-, 1,1-dimethylethyl ester](/img/structure/B14225560.png)
